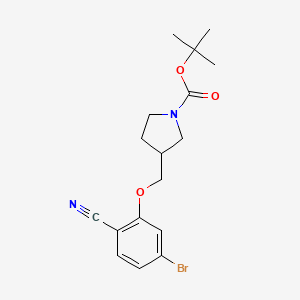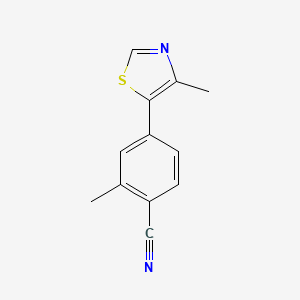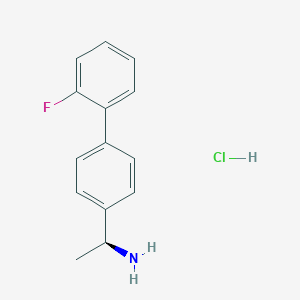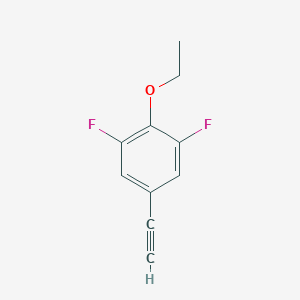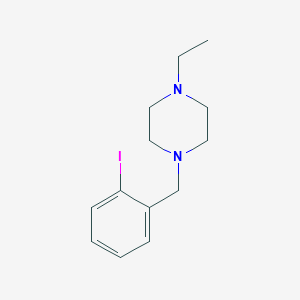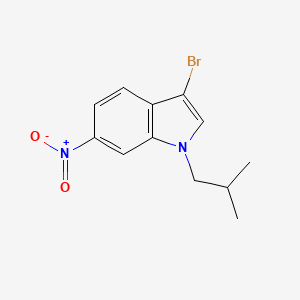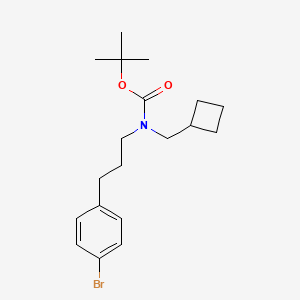![molecular formula C16H18FN B8162200 (3-Fluoro-3'-isopropyl-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B8162200.png)
(3-Fluoro-3'-isopropyl-[1,1'-biphenyl]-4-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Fluoro-3’-isopropyl-[1,1’-biphenyl]-4-yl)methanamine is an organic compound that belongs to the class of biphenyl derivatives. This compound features a biphenyl core with a fluorine atom at the 3-position of one phenyl ring and an isopropyl group at the 3’-position of the other phenyl ring. Additionally, it has a methanamine group attached to the 4-position of the biphenyl structure. This unique arrangement of functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-3’-isopropyl-[1,1’-biphenyl]-4-yl)methanamine typically involves several key steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction between a fluorinated phenylboronic acid and an isopropyl-substituted phenyl halide. This reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate in an organic solvent like toluene.
Introduction of the Methanamine Group: The methanamine group can be introduced via a reductive amination reaction. This involves the reaction of the biphenyl aldehyde intermediate with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of (3-Fluoro-3’-isopropyl-[1,1’-biphenyl]-4-yl)methanamine may involve optimized versions of the above synthetic routes. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to achieve these goals.
化学反応の分析
Types of Reactions
(3-Fluoro-3’-isopropyl-[1,1’-biphenyl]-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The methanamine group can be oxidized to form the corresponding imine or nitrile derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学的研究の応用
(3-Fluoro-3’-isopropyl-[1,1’-biphenyl]-4-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: Used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of (3-Fluoro-3’-isopropyl-[1,1’-biphenyl]-4-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity for certain targets, while the isopropyl group can influence the compound’s pharmacokinetic properties.
類似化合物との比較
Similar Compounds
(4’-Fluoro-[1,1’-biphenyl]-3-yl)methanamine: Similar structure but with different substitution patterns.
(3-Fluoro-4-methylphenyl)methanamine: Contains a methyl group instead of an isopropyl group.
(3-Fluoro-4-methylphenyl)methanamine hydrochloride: A hydrochloride salt form of a similar compound.
Uniqueness
(3-Fluoro-3’-isopropyl-[1,1’-biphenyl]-4-yl)methanamine is unique due to the specific combination of functional groups and their positions on the biphenyl core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
IUPAC Name |
[2-fluoro-4-(3-propan-2-ylphenyl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN/c1-11(2)12-4-3-5-13(8-12)14-6-7-15(10-18)16(17)9-14/h3-9,11H,10,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGLGGRZVVJJSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)C2=CC(=C(C=C2)CN)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3'-Methyl-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B8162130.png)

